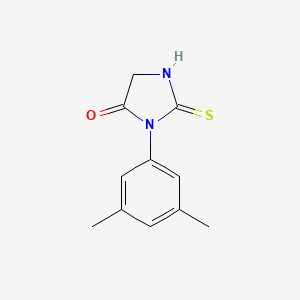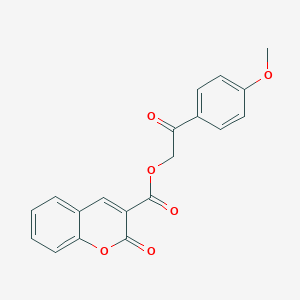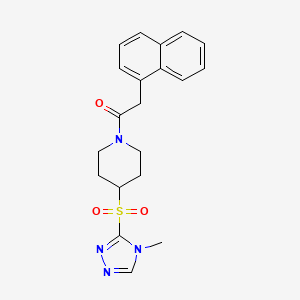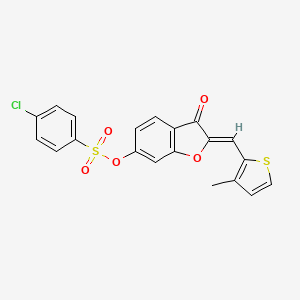![molecular formula C24H20ClN3O2 B2524985 2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 903329-24-8](/img/structure/B2524985.png)
2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential therapeutic applications. Quinazoline derivatives have been studied for various biological activities, including antiviral, antiapoptotic, and anticonvulsant effects . These compounds are characterized by a core structure that can be modified to enhance specific interactions with biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, including the formation of the quinazoline ring followed by various functionalization reactions. For instance, one derivative was synthesized using a Sonogashira cross-coupling reaction, which is a powerful method to form carbon-carbon bonds between an alkyne and an aryl halide . Another approach involved the reaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines in the presence of N,N'-carbonyldiimidazole . These methods provide high yields and allow for the introduction of various substituents to the quinazoline core.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray diffraction (XRD) studies have revealed that these compounds can exhibit a range of weak interactions, such as hydrogen bonding, which can influence their crystal packing and stability . The presence of chiral centers in these molecules can lead to chiral self-recognition or self-discrimination, which is significant for their biological function. Computational methods like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analyses provide insights into the electronic structure and potential reactive sites of these molecules .
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions due to their reactive functional groups. The acetamide moiety, for example, can engage in hydrogen bonding, which is essential for the interaction with biological targets. The halogen atoms present in the chlorophenyl rings can partake in halogen bonding, which can also influence biological activity . The reactivity of these compounds can be tailored by modifying the substituents on the quinazoline core, allowing for the design of molecules with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents affects these properties and can be optimized for better therapeutic efficacy. Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide information on the functional groups present and their interactions within the molecule. These studies, complemented by theoretical calculations, help in understanding the properties of these compounds and their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound, through various derivatives, has shown significant promise in antimicrobial studies. For instance, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlighted compounds with good activity against standard drugs, indicating their potential in addressing microbial infections (Patel & Shaikh, 2011). Additionally, a study on pyrazolyl quinazolin-4(3H) ones revealed promising antibacterial and antifungal results, underscoring the compound's versatility in combating various pathogens (Patel & Barat, 2010).
Analgesic and Anti-inflammatory Properties
Investigations into quinazolinyl acetamides have uncovered their analgesic and anti-inflammatory potential. A notable study synthesized novel acetamides and assessed their activities, revealing that some derivatives significantly surpassed the standard diclofenac sodium in potency, offering a new avenue for pain and inflammation management (Alagarsamy et al., 2015).
Antimalarial Activity
The compound's framework has been adapted in the synthesis of derivatives aimed at antimalarial applications. A study demonstrated the preparation of quinoline derivatives and their quantitative structure-activity relationships, highlighting the potential of these derivatives in treating malaria, especially against resistant strains (Werbel et al., 1986).
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction of quinazolinone analogs with biological targets. One study focused on the synthesis, anti-microbial, and molecular docking studies of 2,3-disubstituted quinazolinone analogs, which provided insights into their binding affinities and mechanism of action against bacterial proteins, further supporting their therapeutic potential (Rajasekaran & Rao, 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-13-19(28-16(2)26-22-6-4-3-5-20(22)24(28)30)11-12-21(15)27-23(29)14-17-7-9-18(25)10-8-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOJCRRMQKSIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)




![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2524925.png)